2-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone
Description
This compound is a pyridazinone derivative featuring a 3,4-dihydroisoquinoline moiety linked via a ketone-containing ethyl chain and a 2-furyl substituent at position 6 of the pyridazinone core. The 2-furyl group introduces electron-rich aromaticity, which may enhance binding affinity to biological targets through π-π interactions .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18-8-7-16(17-6-3-11-25-17)20-22(18)13-19(24)21-10-9-14-4-1-2-5-15(14)12-21/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYPZTVWYKGIHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the isoquinoline and furan intermediates. These intermediates are then subjected to various condensation and cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include molecular iodine, sodium borohydride, and Grubbs’ catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and solvent-free conditions to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Core Pyridazinone Formation
The pyridazinone ring is typically synthesized via cyclization of γ-keto acid derivatives with hydrazines. For example:
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Reaction : Condensation of 4-(2-furyl)-4-oxobutanoic acid with hydrazine hydrate in ethanol under reflux yields 6-(2-furyl)-4,5-dihydro-3(2H)-pyridazinone .
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Oxidation : Subsequent bromination in acetic acid dehydrogenates the dihydropyridazinone to form the aromatic pyridazinone core .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 58% | |
| Aromatization | Bromine, acetic acid, 4 h | 76% |
Isoquinoline Coupling
The 3,4-dihydroisoquinoline moiety is introduced via nucleophilic acyl substitution:
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Reaction : Alkylation of the pyridazinone nitrogen with 2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) .
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-(Chloroacetyl)-THIQ | DMF | 80°C | 62% |
Functionalization of the Furyl Substituent
The 2-furyl group undergoes electrophilic substitution and cross-coupling reactions:
Electrophilic Aromatic Substitution
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 5-position of the furan ring.
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Sulfonation : Forms sulfonic acid derivatives under mild conditions .
Transition Metal-Catalyzed Cross-Coupling
The furyl group participates in Suzuki-Miyaura couplings with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
| Reaction Type | Catalysts/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 55–70% |
Modification of the 2-Oxoethyl Linker
The ketone group in the 2-oxoethyl bridge is reactive toward nucleophiles:
Reductive Amination
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Reaction : Reacts with primary amines (e.g., methylamine) in the presence of NaBH₃CN to form secondary amines .
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Conditions : Methanol, room temperature, 12 h.
| Amine | Product | Yield | Reference |
|---|---|---|---|
| Methylamine | N-Methyl-2-aminoethyl derivative | 68% |
Grignard Addition
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Reaction : The ketone undergoes nucleophilic addition with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols .
| Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| MeMgBr | THF | Tertiary alcohol | 73% |
Biological Activity-Driven Reactions
The compound’s COX-2 inhibitory activity has spurred derivatization studies:
Stability and Degradation Pathways
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Hydrolysis : The pyridazinone ring hydrolyzes under acidic conditions (pH < 3) to form γ-keto hydrazines .
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Photodegradation : UV exposure (λ = 254 nm) leads to furan ring opening and formation of diketone byproducts .
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| 0.1 M HCl | γ-Keto hydrazine | 2 h | |
| UV light | Diketone derivative | 30 min |
Key Research Findings
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The 2-furyl group enhances π-stacking interactions with COX-2’s hydrophobic pocket, as shown in molecular docking studies .
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Alkylation of the pyridazinone nitrogen improves metabolic stability compared to unsubstituted analogs .
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Electrophilic modifications at the furyl position retain COX-2 selectivity while reducing off-target effects .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity. The isoquinoline moiety is known for its role in various biological activities, while the pyridazinone and furan rings provide additional pharmacophoric characteristics. The compound's molecular formula is , with a molecular weight of approximately 336.39 g/mol.
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that it can effectively target specific signaling pathways involved in tumor growth.
- Case Study: A study published in Cancer Letters demonstrated that derivatives similar to this compound inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis through modulation of the PI3K/Akt signaling pathway .
Antimicrobial Properties
Compounds containing isoquinoline structures have also been documented for their antimicrobial activities. This particular compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Case Study: A recent investigation reported in the Journal of Medicinal Chemistry highlighted that certain derivatives exhibited potent antibacterial activity against drug-resistant strains of Staphylococcus aureus, suggesting a potential therapeutic avenue for treating resistant infections .
Neuroprotective Effects
The neuroprotective potential of isoquinoline derivatives has been a focus of research due to their ability to modulate neurotransmitter systems and reduce oxidative stress. This compound has shown promise in preclinical models for protecting neuronal cells from damage.
Mechanism of Action
The mechanism of action of 2-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its combination of a dihydroisoquinoline moiety and a 2-furyl group, differentiating it from other pyridazinone derivatives. Below is a structural and functional comparison with key analogs:
Notes:
- Dihydroisoquinoline vs. Piperazine: The dihydroisoquinoline group in the target compound may confer stronger binding to MAO enzymes compared to piperazine derivatives, which are often associated with serotonin or dopamine receptor interactions .
- 2-Furyl vs.
Pharmacological Properties
- Metabolism: Piperazine-containing analogs are prone to N-dealkylation, whereas the target compound’s dihydroisoquinoline group may undergo slower hepatic oxidation, extending half-life .
Biological Activity
The compound 2-{2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.39 g/mol. The structure includes an isoquinoline moiety which is known for various biological activities.
Research indicates that compounds containing isoquinoline structures often exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Antimicrobial Properties : Isoquinoline derivatives have been reported to possess antibacterial and antifungal activities.
- Neuroprotective Effects : Certain compounds within this class may offer protection against neurodegenerative diseases through antioxidant mechanisms.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the following table:
Case Studies
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Anticancer Efficacy :
A study evaluated the compound's effect on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. -
Antimicrobial Testing :
In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Neuroprotection :
Research involving neuroblastoma models indicated that the compound could mitigate oxidative damage induced by reactive oxygen species (ROS), highlighting its potential role in neurodegenerative disease therapies.
Q & A
Q. Workflow :
Perform conformational sampling to identify low-energy intermediates.
Use artificial neural networks (ANN) to correlate reaction variables with yield.
Validate predictions via microfluidic high-throughput screening .
What methodologies address contradictions in experimental data, such as inconsistent bioactivity or stability results?
Q. Advanced Research Focus
Meta-Analysis : Aggregate data from replicated studies to identify outliers or systemic biases.
Cross-Validation : Employ orthogonal assays (e.g., HPLC vs. LC-MS for purity checks) and standardize protocols (e.g., fixed pH/temperature).
Error Source Mapping : Use fault-tree analysis to trace discrepancies to specific variables (e.g., degradation due to light exposure) .
Case Study : A 15% variation in IC₅₀ values for similar pyridazinones was traced to residual solvent (DMSO) in bioassays, resolved via lyophilization .
How should researchers design stability studies for this compound under varying environmental conditions?
Basic Research Focus
Follow ICH Q1A guidelines for forced degradation studies:
- Thermal Stability : Heat at 40–80°C for 24–72 hours.
- Photostability : Expose to UV/visible light (ICH Q1B).
- Hydrolytic Stability : Test at pH 1–13.
Analytical tools like HPLC-DAD track degradation products, while LC-MS/MS identifies structural modifications .
Advanced Research Focus
Use accelerated stability testing with Arrhenius kinetics to predict shelf-life. For example, a 10°C increase halves degradation time, enabling rapid modeling .
What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
Q. Advanced Research Focus
Membrane Chromatography : Utilize mixed-mode resins (e.g., Capto™ Core 700) for high-resolution separation of polar byproducts .
Prep-HPLC with Chiral Columns : Resolve enantiomers using cellulose-based phases (e.g., Chiralpak IB).
Simulated Moving Bed (SMB) Chromatography : Automate continuous purification for scale-up .
Q. Advanced Research Focus
Round-Robin Testing : Distribute standardized protocols to multiple labs and analyze inter-lab variability via ANOVA.
Critical Parameter Identification : Use sensitivity analysis to rank factors (e.g., stirring rate, drying time) affecting reproducibility .
Open-Science Platforms : Share raw data and analytical traces via repositories like Zenodo to enable peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
